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Compound of Interest

Compound Name:
2-Fluoro-3-(4-

methoxyphenyl)benzoic acid

CAS No.: 1381944-28-0

Cat. No.: B1445571

Get Quote

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern

medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability

to form strong bonds with carbon—can profoundly influence a molecule's pKa, metabolic

stability, membrane permeability, and binding affinity.[1][2] When combined with a biaryl

scaffold, which provides a rigid yet tunable three-dimensional structure, and a carboxylic acid

group, a key pharmacophore for interacting with biological targets, the resulting molecule

becomes a high-value asset in drug discovery.

This guide focuses on 2-Fluoro-3-(4-methoxyphenyl)benzoic acid, a compound that

embodies this strategic design. While not extensively documented in public literature, its

structure suggests significant potential as a building block or lead compound. The ortho-fluorine

substituent is expected to modulate the acidity of the carboxylic acid and influence the dihedral

angle between the two aromatic rings, thereby affecting its conformational behavior and

interaction with target proteins.[3] The 4-methoxyphenyl group provides a site for potential

metabolic O-dealkylation and can engage in hydrogen bonding.
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This document serves as a comprehensive technical guide for researchers, scientists, and drug

development professionals. It provides a field-proven, logical framework for the synthesis,

purification, and characterization of this target molecule. Furthermore, it offers insights into its

predicted physicochemical properties and explores its potential applications based on the well-

established roles of similar fluorinated compounds in medicinal chemistry.[4][5]

PART 1: Synthesis via Suzuki-Miyaura Cross-
Coupling
The most direct and versatile route to synthesize 2-Fluoro-3-(4-methoxyphenyl)benzoic acid
is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful

method for forming carbon-carbon bonds between aryl halides and organoboron compounds,

celebrated for its mild conditions and broad functional group tolerance.[6][7] The proposed

strategy involves coupling a 2-fluoro-3-halobenzoic acid with 4-methoxyphenylboronic acid.

Causality Behind Experimental Choices:
Choice of Halide: 2-Fluoro-3-bromobenzoic acid is selected as the starting material. While an

iodide would be more reactive, the corresponding bromide is often more cost-effective and

sufficiently reactive for modern Suzuki-Miyaura coupling systems. The reactivity order is

generally I > Br > OTf >> Cl.[7]

Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precursor with a bulky, electron-rich

phosphine ligand such as tripotassium phosphate (K₃PO₄) is chosen. This combination is

highly effective for coupling a wide range of substrates, including electron-deficient aryl

halides.[8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative

addition and reductive elimination.[6]

Base: A mild inorganic base like potassium phosphate (K₃PO₄) is used. The base is crucial

for activating the boronic acid, facilitating the transmetalation step where the organic group is

transferred from boron to palladium.[8][9]

Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is optimal.

The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the

inorganic base and the boronic acid salt, creating the necessary biphasic environment for the

reaction to proceed efficiently.[8]
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Experimental Workflow Diagram
Reaction Setup

Reaction Execution

Work-up & Isolation

Purification

Charge Schlenk flask with:
- 2-Fluoro-3-bromobenzoic acid (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)

- Pd(OAc)₂ (2 mol%)
- SPhos (4 mol%)
- K₃PO₄ (3.0 eq)

Evacuate and backfill flask
with Argon (3x)

Add degassed solvents:
Dioxane & Water (e.g., 4:1 v/v)

Heat reaction mixture
(e.g., 80-100 °C) with stirring

Monitor reaction progress by TLC or LC-MS

Cool to room temperature

Acidify with 1M HCl to pH ~2-3

Extract with Ethyl Acetate (3x)

Wash combined organic layers
with brine

Dry over anhydrous Na₂SO₄,
filter, and concentrate

Purify crude product via
column chromatography or recrystallization

Obtain pure 2-Fluoro-3-(4-methoxyphenyl)benzoic acid
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Caption: Suzuki-Miyaura synthesis workflow.

Detailed Step-by-Step Protocol
Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-

fluoro-3-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium

phosphate (K₃PO₄, 3.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle

three times to ensure an inert atmosphere.

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe. The

final concentration of the limiting reagent should be approximately 0.1 M.

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24

hours.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with

water and acidify to a pH of 2-3 using 1M HCl. This protonates the carboxylate, making it

soluble in organic solvents.

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate.

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude

product.

Purification: Purify the crude solid by flash column chromatography on silica gel (using a

gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system

(e.g., ethanol/water) to afford the pure 2-Fluoro-3-(4-methoxyphenyl)benzoic acid.
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PART 2: Physicochemical and Spectroscopic
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the

synthesized compound.

Predicted Physicochemical Properties
The following properties are estimated based on the compound's structure and data from

analogous molecules found in the literature.[10][11][12]

Property Predicted Value Rationale / Comparison

Molecular Formula C₁₄H₁₁FO₃ ---

Molecular Weight 246.24 g/mol ---

Appearance
White to off-white crystalline

solid

Typical for aromatic carboxylic

acids.

Melting Point 150-180 °C

Biaryl systems increase

melting point compared to

single-ring acids (e.g., 2-

fluorobenzoic acid, 122-125

°C).[12]

Solubility

Soluble in methanol, ethanol,

DMSO, ethyl acetate; sparingly

soluble in water.

The carboxylic acid group

confers some polarity, but the

large biaryl structure

dominates.

pKa ~3.0 - 3.5

The ortho-fluorine is electron-

withdrawing, increasing acidity

compared to benzoic acid (pKa

4.2). 2-Fluorobenzoic acid has

a pKa of 3.27.[12]

logP ~3.0 - 3.8

The presence of two aromatic

rings and a methoxy group

increases lipophilicity.
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Spectroscopic Analysis Workflow
Confirming the structure requires a combination of spectroscopic techniques.[12][13]

Spectroscopic Analysis Data Interpretation

Purified Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(e.g., ESI-MS)

FT-IR Spectroscopy

Confirm proton/carbon framework,
C-F coupling, and connectivity

Verify molecular weight
and fragmentation pattern

Identify key functional groups:
O-H (acid), C=O (acid), C-F, C-O

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic validation.

Expected Spectroscopic Data
¹H NMR (in DMSO-d₆):

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm).

Aromatic Protons: Complex multiplets between ~7.0 and 8.0 ppm. The protons on the

fluorinated ring will show coupling to the fluorine atom (³JHF and ⁴JHF). The protons on

the methoxyphenyl ring will appear as two doublets (AA'BB' system), characteristic of a

1,4-disubstituted ring.

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.

¹³C NMR (in DMSO-d₆):

Carbonyl Carbon (-C=O): A peak around 165-170 ppm.
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Aromatic Carbons: Multiple signals in the 110-165 ppm range. The carbon directly bonded

to fluorine (C2) will show a large one-bond coupling constant (¹JCF, ~240-260 Hz) and

appear as a doublet. Other carbons on that ring will show smaller two- and three-bond C-F

couplings.

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.

¹⁹F NMR (in DMSO-d₆):

A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling

with adjacent aromatic protons.

Infrared (IR) Spectroscopy (ATR):

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid

dimer.

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.

C-O Stretch & O-H Bend: Bands in the 1200-1450 cm⁻¹ region.

C-F Stretch: A strong band typically found between 1100-1250 cm⁻¹.

Mass Spectrometry (MS):

Electrospray Ionization (ESI-): The most prominent peak will be the deprotonated molecule

[M-H]⁻ at m/z 245.07.

High-Resolution MS (HRMS): Will provide an exact mass measurement to confirm the

elemental composition (Calculated for C₁₄H₁₀FO₃⁻: 245.0619).

PART 3: Potential Applications in Research and
Drug Development
Biaryl carboxylic acids are privileged structures in medicinal chemistry. The specific

combination of a fluoro-substituent and a methoxy group in 2-Fluoro-3-(4-
methoxyphenyl)benzoic acid suggests several promising avenues for research.
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are biaryl

carboxylic acids. The fluorine atom can enhance potency and improve the pharmacokinetic

profile. This compound could serve as a scaffold for developing novel inhibitors of enzymes

like cyclooxygenase (COX) or other inflammatory targets.

Antimicrobial Agents: Fluorinated aromatic compounds are key components of many

antibacterial and antifungal drugs.[11] The fluoro-methoxy benzoic acid motif can be further

elaborated to create novel derivatives for screening against various pathogens. For instance,

similar structures have been used to synthesize oxadiazoles with antimicrobial activity.

Oncology Research: The biaryl scaffold is common in kinase inhibitors and other anti-cancer

agents. This compound could be a precursor for synthesizing molecules that target specific

signaling pathways implicated in cancer progression.

Metabolic Disease Research: Fluorinated molecules have been investigated for treating

metabolic disorders. Site-selective fluorination can block metabolic oxidation, thereby

improving a drug's half-life and efficacy.[5] This compound could be used to probe metabolic

pathways or as a lead for developing new therapeutics.

Conclusion
While 2-Fluoro-3-(4-methoxyphenyl)benzoic acid is not a widely commercialized or studied

compound, its rational design positions it as a molecule of significant interest. This guide

provides a robust and scientifically-grounded framework for its synthesis via Suzuki-Miyaura

coupling, a detailed protocol for its characterization, and a logical basis for exploring its

potential in medicinal chemistry. By following the methodologies outlined herein, researchers

can confidently produce and validate this compound, paving the way for its investigation in

various therapeutic areas and unlocking its potential as a valuable tool in drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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